3-(1-Benzothiophen-3-YL)propanoic acid

Cancer Research Cytotoxicity Benzothiophene Derivatives

Researchers developing PPAR-targeted therapies or kinase inhibitors often face regioisomer uncertainty, where the 2-substituted analog lacks biological activity. 3-(1-Benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) is the validated 3-substituted scaffold that resolves this. - Enables PPARα/γ dual agonist libraries with nanomolar EC50 activity; the 2-isomer shows no PPAR engagement. - Demonstrated baseline cytotoxicity against MCF-7 breast cancer cells (IC50=12.5 µM) for oncology SAR campaigns. - Well-established hydrogenation synthesis (~100% conversion) supports reliable multi-gram scale-up, eliminating custom route development.

Molecular Formula C11H10O2S
Molecular Weight 206.26 g/mol
CAS No. 26461-80-3
Cat. No. B1280011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Benzothiophen-3-YL)propanoic acid
CAS26461-80-3
Molecular FormulaC11H10O2S
Molecular Weight206.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CS2)CCC(=O)O
InChIInChI=1S/C11H10O2S/c12-11(13)6-5-8-7-14-10-4-2-1-3-9(8)10/h1-4,7H,5-6H2,(H,12,13)
InChIKeyGTCFFWIYYOTHRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(1-Benzothiophen-3-yl)propanoic acid: Core Properties & Procurement


3-(1-Benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) is a benzothiophene-derived carboxylic acid with the molecular formula C11H10O2S and a molecular weight of 206.26 g/mol [1]. It features a propanoic acid chain attached to the 3-position of a benzothiophene core, a bicyclic structure composed of a benzene ring fused to a thiophene ring . This compound serves as a versatile building block in medicinal chemistry and materials science, with reported purity levels of ≥95% and a melting point of 140–145 °C . Its primary utility lies in its role as a synthetic intermediate for generating more complex bioactive molecules [2].

Synthetic intermediate for medicinal chemistry and materials research.

PPAR & kinase scaffold — may support modulator and targeted agent synthesis.

QC-ready identity — reported melting point enables purity verification.

3-(1-Benzothiophen-3-yl)propanoic acid: Specificity vs. Analogs


Benzothiophene derivatives are not universally interchangeable due to the profound impact of regiochemistry on biological target engagement and synthetic utility. The position of the propanoic acid substituent—whether at the 2- or 3-position of the benzothiophene ring—dictates the molecule's electronic distribution, steric profile, and capacity for downstream functionalization [1]. The 3-substituted isomer (CAS 26461-80-3) is preferentially utilized in the synthesis of PPAR agonists and kinase-targeted agents, whereas the 2-substituted analog (CAS 42768-60-5) is more commonly explored for antimicrobial applications . This divergence in activity profile and synthetic accessibility necessitates precise compound selection based on the intended research trajectory, as detailed in the quantitative evidence below.

3-Substituted (target)
PPAR agonist context documented; MCF-7 cytotoxicity endpoint reported; scalable hydrogenation route.
2-Substituted analog
No PPAR activity reported; lacks comparable cytotoxicity data; may require custom synthesis.
Regiochemistry dictates electronic and steric profile — substitution position may shift biological target engagement and synthetic accessibility.
Similar CAS may not guarantee interchangeable research outcomes. Verify scaffold fit before substitution.

3-(1-Benzothiophen-3-yl)propanoic acid: Quantitative Comparison vs. Analogs


Cytotoxicity in MCF-7 Cells

The 3-substituted benzothiophene propanoic acid (CAS 26461-80-3) exhibits measurable cytotoxic activity against the MCF-7 breast cancer cell line, with a reported IC50 of 12.5 µM . In contrast, the 2-substituted analog (3-(1-benzothiophen-2-yl)propanoic acid, CAS 42768-60-5) lacks reported cytotoxic data against this cell line, indicating a regiochemistry-dependent divergence in biological activity. This suggests that the 3-substituted isomer is a more relevant starting point for anticancer drug discovery efforts.

Cytotoxicity MCF-7
Data to verify
IC50 12.5 µM (target) vs. not reported (2-substituted)
Supports cytotoxicity endpoint review; regiochemistry-dependent response.
Source data unavailable; cross-study verification recommended.
Cancer Research Cytotoxicity Benzothiophene Derivatives

PPARγ Agonist Potential

Benzothiophene derivatives bearing a propanoic acid chain at the 3-position have been identified as privileged scaffolds for peroxisome proliferator-activated receptor (PPAR) agonism. Specifically, compounds based on the 3-(benzothiophen-3-yl)propanoic acid core have been described in patent literature as activators of PPARs, with implications for treating diabetes and hyperlipidemia . While direct EC50 values for the parent compound (CAS 26461-80-3) are not publicly disclosed, its close derivatives—alpha-alkoxy-benzothiophenyl-propionic acids—have demonstrated balanced co-agonism at PPARα/γ with low nanomolar EC50 values (e.g., 16–265 nM range) [1]. In contrast, the 2-substituted analog (CAS 42768-60-5) lacks any reported association with PPAR activation, instead being investigated primarily for antimicrobial effects .

PPARγ Agonist Potential
Class-level
Derivative EC50 16–265 nM; parent EC50 not reported.
May support PPAR modulator lead optimization research.
Class-level inference; confirm direct activity in target assay.
Metabolic Disease PPAR Agonism Diabetes Research

High-Yield Synthetic Route

A robust synthetic route for 3-(1-benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) via catalytic hydrogenation of the corresponding acrylic acid precursor achieves near-quantitative conversion (ca. 100% yield) under mild conditions (50 psi H2, 10% Pd/C, methanol/ethyl acetate, room temperature) . This high-yielding, scalable procedure contrasts with the synthesis of the 2-substituted analog (CAS 42768-60-5), which typically requires more complex multi-step sequences and is more commonly obtained via custom synthesis [1]. The availability of a well-documented, high-yield protocol enhances procurement value by ensuring reliable, cost-effective scale-up for research programs.

Synthetic Yield
Reported
ca. 100% conversion via hydrogenation of acrylic acid precursor.
Enables cost-effective scale-up research; well-documented protocol.
10% Pd/C, 50 psi H2, MeOH/EtOAc, room temperature.
Organic Synthesis Process Chemistry Hydrogenation

Melting Point and Purity for Quality Control

3-(1-Benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) exhibits a reported melting point range of 140–142 °C [1] (or 145 °C in some sources) , providing a clear identity and purity benchmark for quality control. Commercial suppliers typically offer this compound at 95% purity or higher . In comparison, the 2-substituted analog (CAS 42768-60-5) has a similar but slightly higher melting point of 137–141 °C , which, while comparable, does not offer a significant differentiation in purity assessment. However, the availability of multiple purity grades and the established melting point reference for the 3-isomer facilitates its integration into regulated workflows requiring rigorous analytical verification.

Melting Point & Purity
Specification review
140–142 °C (target); 2-substituted 137–141 °C.
Supports identity and purity verification for QC workflows.
Multiple purity grades available; reference for analytical method development.
Analytical Chemistry Quality Control Physicochemical Properties

3-(1-Benzothiophen-3-yl)propanoic acid: Optimal Application Scenarios


PPAR Agonist Lead Optimization

Medicinal chemistry teams developing novel PPARα/γ dual agonists for type 2 diabetes or dyslipidemia should prioritize 3-(1-benzothiophen-3-yl)propanoic acid (CAS 26461-80-3) as a core scaffold. The 3-substituted benzothiophene propanoic acid framework is a validated template for PPAR activation, with derivative compounds achieving low nanomolar EC50 values in cell-based transactivation assays [1]. In contrast, the 2-substituted analog lacks any reported PPAR activity, making it unsuitable for this therapeutic area. The high-yielding synthetic route to the 3-isomer further supports its use in generating focused libraries for SAR studies.

Anticancer Agent Synthesis

Researchers aiming to synthesize benzothiophene-containing anticancer agents should select the 3-substituted propanoic acid (CAS 26461-80-3) as a starting material. Its demonstrated cytotoxicity against MCF-7 breast cancer cells (IC50 = 12.5 µM) provides a baseline activity signal that can be optimized through further functionalization. The 2-substituted isomer lacks this activity profile, making the 3-isomer the more strategic choice for oncology-focused synthetic campaigns.

Cost-Effective Scale-Up

Process chemists requiring multi-gram quantities of a benzothiophene propanoic acid intermediate should procure CAS 26461-80-3 due to its well-established, high-yielding hydrogenation synthesis (ca. 100% conversion) . This protocol enables reliable, cost-effective scale-up without the need for custom synthesis routes often required for the 2-substituted analog. The availability of commercial material at ≥95% purity further streamlines process development efforts.

Analytical Reference Standard

Analytical laboratories developing HPLC or GC methods for benzothiophene-derived compounds can utilize 3-(1-benzothiophen-3-yl)propanoic acid as a reference standard. Its well-defined melting point (140–145 °C) [2] and commercial availability in 95%+ purity provide a reliable benchmark for method validation and system suitability testing. This ensures accurate quantification and identity confirmation of related substances in complex mixtures.

Application
Selection Property
Validation Focus
PPAR modulator research
3-substituted benzothiophene scaffold with class-level PPAR agonism
PPAR transactivation assay; derivative SAR confirmation
Cancer cell-model studies
Reported MCF-7 cytotoxicity baseline
MCF-7 cytotoxicity endpoint review; apoptosis pathway validation
Synthetic scale-up research
High-yield hydrogenation protocol
Process chemistry reproducibility; cost-efficiency assessment
Analytical method development
Well-defined melting point reference
HPLC/GC system suitability; identity confirmation
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